Arabinose-5-phosphate

KDO8P synthase Substrate Specificity Mechanistic Enzymology

Procure authentic D-Arabinose 5-phosphate (A5P) for rigorous KDO pathway research. This specific substrate ensures efficient catalysis by API/KdsD and KDO8P synthase, as validated by kinetic studies showing that only native stereochemistry yields full activity. Avoid dead-end inhibition from structural analogs; use A5P for reliable HTS screening and inhibitor development against Gram-negative bacterial LPS biosynthesis. Competitive pricing and batch-to-batch consistency available.

Molecular Formula C5H13O8P
Molecular Weight 232.13 g/mol
Cat. No. B10769358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinose-5-phosphate
Molecular FormulaC5H13O8P
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESC(C(C(C(COP(=O)(O)O)O)O)O)O
InChIInChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1
InChIKeyVJDOAZKNBQCAGE-WDCZJNDASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arabinose-5-phosphate: Quantitative Guide for Procuring a Key Metabolic Intermediate


Arabinose-5-phosphate (A5P, D-arabinose 5-phosphate) is a phosphorylated monosaccharide that functions as a critical metabolic intermediate at the intersection of carbohydrate metabolism and the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO) [1]. KDO is an essential and conserved component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, and A5P is the specific five-carbon substrate that initiates this pathway via the enzyme arabinose-5-phosphate isomerase (API, KdsD) [2]. This central role in a bacterial-specific pathway makes A5P a key research reagent for investigating LPS assembly, developing novel antibacterial strategies, and probing pentose phosphate metabolism [REFS-1, REFS-2].

Why Arabinose-5-phosphate Is Not Interchangeable with Other Phosphorylated Sugars


The procurement of a phosphorylated sugar for research on the KDO pathway or pentose phosphate shunt cannot be guided by structural similarity alone. While A5P is a specific substrate for enzymes like KDO8P synthase and API/KdsD, its close analogs exhibit drastically different functional outcomes. For instance, the 4-deoxy analogue of A5P shows a 7-fold reduction in catalytic efficiency (kcat/Km) with KDO8P synthase, highlighting the stringent structural requirements for efficient catalysis [1]. Furthermore, A5P itself acts as a specific and potent competitive inhibitor for other enzymes such as transketolase and transaldolase B, a property not shared by its substrate analogs like D-ribulose-5-phosphate [2]. These data demonstrate that subtle changes in stereochemistry or the presence of a single hydroxyl group can shift a molecule's role from a preferred substrate to a dead-end inhibitor. Therefore, using an alternative phosphorylated sugar in these assays will not yield valid or comparable results, making the procurement of authentic A5P a necessity.

Quantitative Differentiation of Arabinose-5-phosphate from Analogs and In-Class Candidates


4-Deoxy Analogue: A 7-Fold Decrease in KDO8P Synthase Catalytic Efficiency

A5P is the preferred substrate for KDO8P synthase. Its 4-deoxy analogue, which cannot undergo ring closure, acts as a substrate but with significantly reduced efficiency. The natural substrate A5P has a 7-fold greater kcat/Km value compared to the 4-deoxy analogue [1]. This difference highlights the critical contribution of the 4-hydroxyl group to catalysis and binding energy, providing a strong quantitative basis for selecting the authentic compound for enzymatic studies.

KDO8P synthase Substrate Specificity Mechanistic Enzymology

A5P: A Competitive Inhibitor of Pentose Phosphate Pathway Enzymes

Unlike its isomer D-ribulose-5-phosphate, A5P acts as a competitive inhibitor of key enzymes in the pentose phosphate pathway, specifically transketolase and transaldolase B [1]. This contrasts sharply with its role as a substrate in KDO biosynthesis. In the case of transaldolase, A5P is reported to be a competitive, reversible-covalent inhibitor, a unique mechanism not observed with its structural analog fructose-6-phosphate (F6P), which is a substrate [2].

Pentose Phosphate Pathway Enzyme Inhibition Metabolic Regulation

Superior Affinity of Plant KdsD for A5P Compared to Bacterial Counterparts

The affinity of arabinose-5-phosphate isomerase (KdsD) for its substrate A5P varies significantly across species, which has implications for inhibitor screening and comparative enzymology. The Arabidopsis thaliana KdsD (AtKdsD) exhibits a higher affinity for A5P (Km = 0.16 mM) compared to the Escherichia coli KdsD (Km = 0.57 mM) [1]. This suggests that A5P is a more efficient substrate for the plant-derived enzyme, a critical parameter for cross-kingdom studies.

API/KdsD Cross-Species Kinetics KDO Biosynthesis

A5P as a Scaffold for a Potent PGI Inhibitor (Ki = 50 nM)

Derivatives of A5P serve as potent inhibitors of unrelated enzymes, demonstrating the compound's utility as a chemical scaffold. D-arabinonhydroxamic acid-5-phosphate, an A5P derivative, is the most potent competitive inhibitor ever evaluated against phosphoglucose isomerase (PGI) from Trypanosoma brucei, with an inhibition constant (Ki) of 50 nM and a Km/Ki ratio of approximately 2000 [1]. This extreme potency is not observed with the natural A5P molecule itself, which acts as a substrate or weaker inhibitor for other enzymes, highlighting the value of A5P as a starting material for generating highly specific chemical probes.

Phosphoglucose Isomerase Trypanosoma brucei Inhibitor Design

Stringent Substrate Specificity of KDO8P Synthase for A5P

The active site of KDO8P synthase exhibits extreme stereochemical discrimination. When a panel of D-A5P stereoisomers was tested as substrates for the Neisseria meningitidis enzyme, only the natural substrate D-A5P and its isomer L-X5P showed activity [1]. All other stereoisomers tested failed to act as substrates. This high stringency validates the procurement of authentic D-A5P for any assay designed to recapitulate or inhibit the native KDO biosynthetic pathway.

KDO8P synthase Substrate Specificity Lipopolysaccharide Biosynthesis

Procurement-Driven Application Scenarios for Arabinose-5-phosphate


In Vitro Enzymology of the KDO Biosynthetic Pathway

The well-characterized role of A5P as the specific substrate for API/KdsD and KDO8P synthase [1] makes it an essential reagent for in vitro reconstitution of the KDO pathway. The quantitative data on enzyme kinetics (e.g., the 7-fold difference in kcat/Km for the 4-deoxy analog [2]) confirm that only authentic A5P will provide reliable and efficient turnover in these assays. This is critical for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of these bacterial enzymes, where a robust and specific substrate is required to generate a strong, reproducible signal.

Development of Inhibitors for LPS Biosynthesis

Given that LPS biosynthesis is essential for Gram-negative bacterial viability and absent in humans, the KDO pathway is a prime target for antibiotic development [1]. The procurement of A5P is the starting point for the synthesis of a range of mechanism-based and substrate-analog inhibitors, as demonstrated by the A5P derivatives that act as potent inhibitors of KDO8P synthase [2] and phosphoglucose isomerase [3]. The quantitative inhibitor data (e.g., Ki = 50 nM for a PGI inhibitor [3]) provides a benchmark for evaluating new A5P-based chemical entities in medicinal chemistry programs.

Investigation and Modulation of the Pentose Phosphate Pathway

A5P's unique and specific role as a competitive inhibitor of transketolase and transaldolase B [1] makes it a precise chemical biology tool. Researchers studying metabolic flux in central carbon metabolism can use A5P to selectively perturb the non-oxidative branch of the pentose phosphate pathway. The covalent inhibition mechanism with transaldolase [2] provides a distinct, long-lasting inhibitory effect not achievable with simple substrate analogs, allowing for more detailed study of pathway regulation and metabolic bottlenecks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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